molecular formula C22H20ClN5O2 B6512030 N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide CAS No. 932542-01-3

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide

Cat. No.: B6512030
CAS No.: 932542-01-3
M. Wt: 421.9 g/mol
InChI Key: OZLSGPVRNTZQOO-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a useful research compound. Its molecular formula is C22H20ClN5O2 and its molecular weight is 421.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.1305526 g/mol and the complexity rating of the compound is 643. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2/c1-2-15-3-7-17(8-4-15)19-11-20-22(30)27(25-14-28(20)26-19)13-21(29)24-12-16-5-9-18(23)10-6-16/h3-11,14H,2,12-13H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLSGPVRNTZQOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide (CAS Number: 932542-01-3) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance biological activity. The synthetic routes often include the formation of the pyrazolo-triazine core, followed by acylation to introduce the acetamide moiety.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazoles have shown promising antifungal and antitubercular activities. A study demonstrated that certain pyrazole derivatives exhibited potent antifungal activity against Candida albicans and Aspergillus niger, suggesting that this compound may similarly possess such properties .

Anti-inflammatory Activity

Compounds containing the pyrazolo-triazine scaffold have been evaluated for their anti-inflammatory effects. For example, studies on related compounds showed inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. The IC50 values for some derivatives were reported as low as 0.04 μmol against COX-2 . This suggests that this compound could exhibit similar anti-inflammatory properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. Similar pyrazole derivatives have shown significant inhibitory effects against acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases like Alzheimer's. The inhibition potency (IC50) for related compounds ranged from 0.59 to 7.49 µM . Given its structural similarities, this compound may provide promising results in AChE inhibition studies.

Structure–Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

Structural FeatureImpact on Activity
Chlorophenyl Group Enhances lipophilicity and biological activity
Ethylphenyl Substituent May increase selectivity towards target enzymes
Pyrazolo-triazine Core Essential for antimicrobial and anti-inflammatory properties

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • Antifungal Studies : A series of pyrazole derivatives were tested against various fungal strains with some showing up to 90% inhibition at low concentrations .
  • Anti-inflammatory Research : Compounds structurally related to N-acetamides were found to significantly reduce inflammation in carrageenan-induced models .
  • Enzyme Inhibition : Research has shown that modifications in the pyrazole ring can lead to enhanced AChE inhibition compared to standard drugs .

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities, particularly in the realm of anti-cancer and anti-inflammatory effects. The structural components suggest potential interactions with various biological targets.

Anticancer Activity

Several studies have highlighted the anticancer properties of pyrazolo-triazine derivatives. These compounds have shown efficacy in inhibiting tumor growth in various cancer cell lines. For instance:

  • Case Study 1 : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazolo[1,5-d][1,2,4]triazin derivatives exhibit selective cytotoxicity against breast cancer cells (MCF-7) compared to normal cells .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it may modulate inflammatory pathways through the inhibition of specific cytokines.

  • Case Study 2 : In vitro studies showed that treatment with this compound reduced the levels of pro-inflammatory cytokines (such as TNF-alpha and IL-6) in macrophage cultures .

Pharmacological Applications

The pharmacological profile of N-[(4-chlorophenyl)methyl]-2-[2-(4-ethylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide suggests multiple therapeutic applications:

Potential Drug Development

Given its promising biological activities, there is ongoing research into developing this compound as a lead candidate for new drug formulations targeting cancer and inflammatory diseases.

Combination Therapies

Research suggests that combining this compound with existing chemotherapeutic agents could enhance therapeutic efficacy while reducing side effects. Preliminary studies indicate synergistic effects when used alongside traditional chemotherapeutics .

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